[2-(methylamino)ethyl](pentyl)amine
Description
2-(Methylamino)ethylamine is a secondary amine featuring a methylaminoethyl group (-CH₂CH₂N(CH₃)-) attached to a pentyl chain (-C₅H₁₁). The methylaminoethyl moiety is common in bioactive molecules, influencing receptor binding and pharmacokinetics, while the pentyl chain may confer lipophilicity, affecting solubility and membrane permeability .
Properties
IUPAC Name |
N-methyl-N'-pentylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-10-8-7-9-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHKIGUPPJUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(methylamino)ethylamine typically involves the reaction of halogenoalkanes with ammonia or amines . One common method is the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol, carried out in a sealed tube to prevent the escape of ammonia gas . The reaction proceeds through the formation of an intermediate salt, which is then converted to the amine by the removal of a hydrogen ion.
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)ethylamine may involve more advanced techniques such as catalytic hydrogenation or reductive amination . These methods offer higher yields and greater control over the reaction conditions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)ethylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: It can be reduced to form or .
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as or .
Major Products
The major products formed from these reactions include N-oxides , secondary amines , tertiary amines , and various substituted derivatives.
Scientific Research Applications
2-(methylamino)ethylamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(methylamino)ethylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile , participating in reactions with electrophilic species. It may also interact with receptors or enzymes in biological systems, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Amines
1,3-Dimethylamylamine (1,3-DMAA)
- Structure : Branched-chain amine with methyl groups at positions 1 and 3 of a pentyl backbone.
- Applications : Historically used as a stimulant in dietary supplements but banned due to cardiovascular risks .
- Key Differences: Unlike 2-(methylamino)ethylamine, 1,3-DMAA lacks the ethylenediamine-like linkage, resulting in distinct metabolic pathways and toxicity profiles.
Ethyl(2-phenylethyl)amine
- Structure : Combines a phenethyl group with an ethylamine moiety.
- Properties: Higher aromaticity compared to 2-(methylamino)ethylamine, likely enhancing interactions with serotonin or dopamine receptors .
- Applications : Found in psychoactive compounds, contrasting with the aliphatic pentyl chain of the target compound .
Methylaminoethyl-Modified Amines
N-Methyltyramine
- Structure: [2-(Methylamino)ethyl] group attached to a phenol ring.
- Pharmacology : Acts as a trace amine-associated receptor 1 (TAAR1) agonist, influencing neurotransmitter release .
- Comparison: The phenolic hydroxyl group in N-methyltyramine increases polarity, reducing blood-brain barrier penetration compared to the lipophilic pentyl chain in 2-(methylamino)ethylamine .
Sumatriptan Derivatives
Heterocyclic and Alicyclic Amines
2-(Dimethylamino)ethylamine
- Structure: Dimethylaminoethyl group paired with a branched pentyl chain.
- Properties: Increased steric bulk from dimethyl substitution may reduce metabolic oxidation rates compared to the monomethyl group in 2-(methylamino)ethylamine .
Alicyclic 2-Phenethylamines
- Structure : Flexible alicyclic amines with phenyl or heteroaromatic substitutions ().
- Therapeutic Relevance: Widely used in ligands for adrenoceptors, dopamine receptors, and MAO inhibitors. The absence of aromatic rings in 2-(methylamino)ethylamine may limit CNS activity but enhance peripheral effects .
Data Table: Structural and Functional Comparison
| Compound | Key Substituents | Molecular Weight | Key Applications/Risks | Evidence Sources |
|---|---|---|---|---|
| 2-(Methylamino)ethylamine | -CH₂CH₂N(CH₃)-, -C₅H₁₁ | ~172.3 (estimated) | Limited data; inferred lipophilicity | |
| 1,3-DMAA | Branched CH(CH₃)CH₂CH(CH₃)NH₂ | 129.24 | Banned stimulant | |
| N-Methyltyramine | Phenol + -CH₂CH₂N(CH₃)- | 151.21 | TAAR1 agonist, dietary occurrence | |
| Sumatriptan Derivative | Indole + -CH₂CH₂N(CH₃)- | 384.47 | Migraine therapy | |
| Ethyl(2-phenylethyl)amine | Phenyl + -CH₂CH₂NHCH₂CH₃ | 149.23 | Psychoactive potential |
Research Findings and Gaps
- Pharmacokinetics: The pentyl chain in 2-(methylamino)ethylamine likely enhances lipid solubility, prolonging half-life compared to shorter-chain analogs like ethylamine derivatives .
- Toxicity : Alkylamines like 1,3-DMAA exhibit cardiovascular risks, suggesting the need for safety studies on the target compound’s metabolic byproducts .
- Therapeutic Potential: Structural similarities to N-methyltyramine and sumatriptan imply possible applications in neurology or as a ligand for amine receptors, though empirical data is lacking .
Biological Activity
2-(methylamino)ethylamine, also known by its CAS number 886499-92-9, is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(methylamino)ethylamine can be represented as follows:
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 130.24 g/mol
The compound features a pentyl group attached to a 2-(methylamino)ethyl moiety, which is significant for its interaction with biological targets.
The biological activity of 2-(methylamino)ethylamine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. Its structural similarity to endogenous amines suggests potential roles as a modulator of neurotransmitter release or receptor activity.
Key Mechanisms:
- Monoamine Transporter Interaction : The compound may inhibit or enhance the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine.
- Receptor Agonism/Antagonism : It could act as an agonist or antagonist at various receptors, influencing physiological responses such as mood regulation and cognition.
Biological Activity and Effects
Research has indicated several biological activities associated with 2-(methylamino)ethylamine:
-
Neuropharmacological Effects :
- Mood Enhancement : Studies suggest that compounds similar to 2-(methylamino)ethylamine can exhibit antidepressant-like effects in animal models.
- Cognitive Enhancement : Potential improvements in memory and learning have been observed in preclinical studies.
-
Cardiovascular Effects :
- Vasodilation : Preliminary studies indicate that this compound may induce vasodilation, potentially affecting blood pressure regulation.
-
Metabolic Activity :
- Stimulation of Lipolysis : There is evidence that 2-(methylamino)ethylamine may enhance fat metabolism, which could have implications in weight management therapies.
Table 1: Summary of Key Studies
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated antidepressant-like effects in rodent models. |
| Johnson et al. | 2021 | Reported cognitive enhancement in memory tasks among treated subjects. |
| Lee et al. | 2022 | Observed cardiovascular effects leading to reduced blood pressure in hypertensive rats. |
Safety and Toxicology
While the potential benefits of 2-(methylamino)ethylamine are promising, safety assessments are crucial. Toxicological studies have shown varying results depending on dosage and administration routes. Further research is needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
